Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC20323387
InChI: InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)12-11(6-7-14-12)13(15)16-2/h3-8,14H,1-2H3
SMILES:
Molecular Formula: C13H13NO2
Molecular Weight: 215.25 g/mol

Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate

CAS No.:

Cat. No.: VC20323387

Molecular Formula: C13H13NO2

Molecular Weight: 215.25 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate -

Specification

Molecular Formula C13H13NO2
Molecular Weight 215.25 g/mol
IUPAC Name methyl 2-(3-methylphenyl)-1H-pyrrole-3-carboxylate
Standard InChI InChI=1S/C13H13NO2/c1-9-4-3-5-10(8-9)12-11(6-7-14-12)13(15)16-2/h3-8,14H,1-2H3
Standard InChI Key WHEFKDQFMFQVCE-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC=C1)C2=C(C=CN2)C(=O)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture

The compound’s IUPAC name, methyl 2-(3-methylphenyl)-1H-pyrrole-3-carboxylate, reflects its core structure: a pyrrole ring fused with a meta-tolyl group (C₆H₄CH₃-3) and a methyl ester at adjacent positions. Key parameters include:

Table 1: Structural and Physicochemical Properties

PropertyValue
Molecular FormulaC13H13NO2\text{C}_{13}\text{H}_{13}\text{NO}_2
Molecular Weight215.25 g/mol
Canonical SMILESCC1=CC(=CC=C1)C2=C(C=CN2)C(=O)OC
InChI KeyWHEFKDQFMFQVCE-UHFFFAOYSA-N
Aromatic SystemPyrrole + m-tolyl
Functional GroupsEster (-COOCH₃), aryl (-C₆H₄CH₃)

The planar pyrrole ring (bond angles ~107°) and conjugated π-system enable resonance stabilization, while the ester group introduces polarity (logP ≈ 2.1). X-ray crystallography of analogous compounds reveals dihedral angles of 15–25° between the pyrrole and aryl rings, suggesting moderate conjugation .

Spectroscopic Signatures

While direct spectral data for methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate are scarce, related derivatives exhibit:

  • IR: Strong absorption at 1700–1720 cm⁻¹ (C=O stretch of ester), 3100–3200 cm⁻¹ (N–H stretch) .

  • ¹H NMR: Pyrrolic proton at δ 6.5–7.2 ppm, ester methyl at δ 3.7–3.9 ppm, and meta-tolyl methyl at δ 2.3–2.5 ppm .

  • MS: Molecular ion peak at m/z 215.1 (calc. 215.09).

Synthesis and Scalability

Traditional Multi-Step Routes

Early syntheses relied on sequential Friedel-Crafts acylation and esterification, but yields rarely exceeded 40% due to competing side reactions. For example:

  • Pyrrole acylation: Reacting pyrrole-3-carboxylic acid with m-tolyl magnesium bromide.

  • Esterification: Treating the acylated product with methanol/H₂SO₄.

Modern Catalytic Approaches

A breakthrough two-step protocol (2020) achieves >99% yield on decagram scales :

Table 2: Optimized Synthesis via Iridium-Catalyzed Borylation

StepReagents/ConditionsYield
1Methyl pyrrole-2-carboxylate, [Ir(COD)OMe]₂, dtbpy, HBPin, 80°C, 12h>99%
2Borylated intermediate, aryl bromide, Pd(PPh₃)₄, K₃PO₄, DME, 60–80°C75–92%

This method avoids N–H protection, leveraging in situ borylation to install boronate esters at the pyrrole 5-position, followed by Suzuki-Miyaura cross-coupling with m-bromotoluene . The boronate intermediate exhibits exceptional stability (>2 years under ambient conditions) .

CompoundIC₅₀ (COX-2)% Edema Inhibition
1-(3-Chlorophenyl) derivative1.2 µM58%
1-(4-Methoxyphenyl) derivative2.8 µM49%

Antimicrobial Prospects

Pyrrole-thiophene hybrids demonstrate MIC values of 4–8 µg/mL against S. aureus and E. coli, attributed to membrane disruption via alkyl chain intercalation . The m-tolyl group’s hydrophobicity could similarly enhance bactericidal activity.

Materials Science Applications

Conjugated Polymers

Pyrrole-carboxylates serve as monomers for conductive polymers. Theoretical studies predict a bandgap of 2.8–3.1 eV for poly(methyl pyrrole-3-carboxylate), tunable via aryl substituents.

Metal-Organic Frameworks (MOFs)

Coordination with Cu(II) or Zn(II) ions yields MOFs with surface areas >800 m²/g, potential candidates for CO₂ capture . The ester moiety’s flexibility may improve framework stability under humid conditions.

Challenges and Future Directions

While synthetic advances have democratized access to methyl 2-(m-tolyl)-1H-pyrrole-3-carboxylate, gaps persist:

  • Toxicology: No in vivo safety data exist for this compound.

  • Optoelectronic profiling: Experimental bandgap measurements are needed to validate computational models.

  • Asymmetric catalysis: Enantioselective synthesis of chiral pyrrolidine derivatives remains unexplored.

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